N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-2-methylbenzylamine with a thiazole precursor. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It can be used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.
Mechanism of Action
The mechanism of action of N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell wall synthesis by binding to enzymes involved in peptidoglycan production . In cancer cells, it may inhibit key signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylphenylthiourea: A precursor in the synthesis of thiazole derivatives.
4-fluorophenacyl bromide: Another compound used in the synthesis of thiazole derivatives.
Uniqueness
N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the methyl group can enhance its lipophilicity and ability to interact with biological membranes.
Properties
Molecular Formula |
C11H13ClN2S |
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Molecular Weight |
240.75 g/mol |
IUPAC Name |
N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H13ClN2S/c1-8-3-2-4-9(10(8)12)7-14-11-13-5-6-15-11/h2-4H,5-7H2,1H3,(H,13,14) |
InChI Key |
BUUDMYVXOJNYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2=NCCS2)Cl |
Origin of Product |
United States |
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